molecular formula C38H46N4O7S B7972068 (S)-Fmoc-3-amino-5-[(n'-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid

(S)-Fmoc-3-amino-5-[(n'-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid

Cat. No.: B7972068
M. Wt: 702.9 g/mol
InChI Key: IFTXXKQDJOBYSD-SANMLTNESA-N
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Description

(S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid is a synthetic compound used primarily in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound also contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboximidoyl group, which is a functional group containing a carbon-nitrogen double bond.

Preparation Methods

The synthesis of (S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid typically involves multiple steps, including the protection of the amino group, the formation of the pyrrolidine ring, and the introduction of the carboximidoyl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The pyrrolidine ring can be formed through a cyclization reaction involving a suitable precursor, and the carboximidoyl group is introduced using reagents such as carbodiimides. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

(S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Fmoc protecting group, yielding the free amino acid.

Scientific Research Applications

(S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid has several scientific research applications, including:

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, which are important in various fields such as biochemistry, pharmacology, and medicine.

    Biological Studies: The compound can be used to study the structure and function of proteins and peptides, as well as their interactions with other molecules.

    Drug Development: The compound can be used in the development of new drugs, particularly those targeting specific proteins or enzymes.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The pyrrolidine ring and carboximidoyl group can also participate in various chemical reactions, depending on the specific conditions and reagents used. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and its interactions with other molecules in the synthesis process.

Comparison with Similar Compounds

(S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid can be compared with other similar compounds used in peptide synthesis, such as:

    Fmoc-protected amino acids: These compounds also contain the Fmoc protecting group and are used in peptide synthesis.

    Boc-protected amino acids: These compounds contain the tert-butyloxycarbonyl (Boc) protecting group, which is an alternative to the Fmoc group.

    Cbz-protected amino acids: These compounds contain the benzyloxycarbonyl (Cbz) protecting group, another alternative to the Fmoc group.

The uniqueness of (S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid lies in its specific combination of functional groups, which allows for versatile applications in peptide synthesis and other chemical processes.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-pyrrolidin-1-ylmethylidene]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N4O7S/c1-23-24(2)35(25(3)31-21-38(4,5)49-34(23)31)50(46,47)41-36(42-18-10-11-19-42)39-17-16-26(20-33(43)44)40-37(45)48-22-32-29-14-8-6-12-27(29)28-13-7-9-15-30(28)32/h6-9,12-15,26,32H,10-11,16-22H2,1-5H3,(H,39,41)(H,40,45)(H,43,44)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTXXKQDJOBYSD-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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